1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal conditions are maintained. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 3-[(2-ethoxy-2-oxoethyl)amino]-, 1,1-dimethylethyl ester, (3S)-
- 1-Pyrrolidinecarboxylic acid, 2-[(2-ethoxy-2-oxoethoxy)methyl]-4-(phenylmethoxy)-, 1,1-dimethylethyl ester, (2S-trans)-
Uniqueness
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZQVNDVYRJDU-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149857 | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-25-2 | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1024038-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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